
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide, also known as DT-010, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane carboxamides and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has also been shown to reduce oxidative stress and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide. One potential direction is to study its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This is then reacted with 2-amino-4-methylphenol to form N-(4-methylphenyl)-1-adamantanecarboxamide. The final step involves the reaction of this compound with m-chloroperbenzoic acid to form N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide.
Aplicaciones Científicas De Investigación
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-15-2-4-19(5-3-15)23(20-6-7-27(25,26)14-20)21(24)22-11-16-8-17(12-22)10-18(9-16)13-22/h2-7,16-18,20H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUQFJDBJHMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)
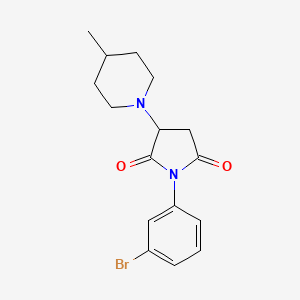
![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
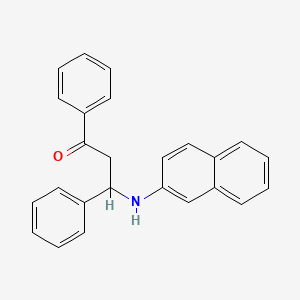
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)
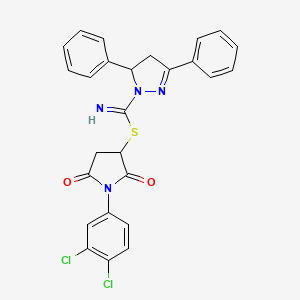
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)
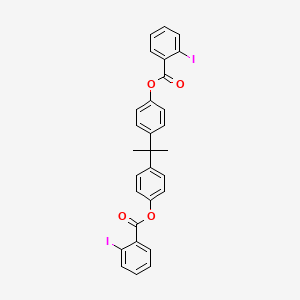
![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)

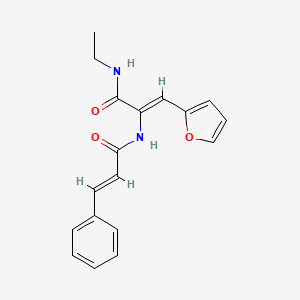
![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)